molecular formula C5H11Cl2N B594525 (R)-2-(Chloromethyl)pyrrolidine hydrochloride CAS No. 1260595-52-5

(R)-2-(Chloromethyl)pyrrolidine hydrochloride

Cat. No.: B594525
CAS No.: 1260595-52-5
M. Wt: 156.05
InChI Key: VUPPBVWIHXLFSE-NUBCRITNSA-N
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Description

(R)-2-(Chloromethyl)pyrrolidine hydrochloride (CAS 1260595-52-5) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and drug discovery. This compound serves as a versatile chiral building block for the synthesis of more complex, biologically active molecules. The saturated, non-aromatic nature of the pyrrolidine ring, characterized by its sp3-hybridization and non-planar structure, allows for a greater three-dimensional exploration of pharmacophore space, which is a crucial strategic advantage in the design of modern drug candidates . The reactive chloromethyl group attached to the chiral center of the pyrrolidine ring enables further functionalization, making it a key intermediate for constructing targeted therapeutic agents. The specific (R)-enantiomer is particularly valuable for producing compounds with a defined spatial orientation, which is essential for binding to enantioselective proteins and achieving the desired biological profile while potentially avoiding the inactivity or toxicity of the opposite enantiomer . Researchers utilize this compound in various applications, including the development of antiviral agents and as a precursor in the synthesis of other chiral molecules, as evidenced by its use in patented pharmaceutical processes . This compound is typically supplied as a solid and should be stored in a cool, dry place. Handling should be conducted in accordance with good laboratory practices, using appropriate personal protective equipment. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-2-(chloromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPPBVWIHXLFSE-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Functionalization

The base structure is often derived from pyrrolidine, which undergoes chloromethylation at the 2-position. A typical procedure involves reacting pyrrolidine with chloromethylating agents like chloromethyl ethers or thionyl chloride (SOCl₂) under controlled conditions.

Reaction Conditions :

  • Solvent : Dichloromethane or acetonitrile

  • Temperature : 0–25°C (to minimize side reactions)

  • Catalyst : Lewis acids (e.g., ZnCl₂) may accelerate electrophilic substitution.

Example Protocol :

  • Dissolve pyrrolidine (1.0 equiv) in anhydrous dichloromethane.

  • Add chloromethyl methyl ether (1.2 equiv) dropwise at 0°C.

  • Stir for 12 hours, then quench with aqueous HCl.

  • Isolate the product via filtration or extraction.

Challenges :

  • Regioselectivity : Competing reactions at other ring positions may occur.

  • Racemization : Achiral starting materials yield racemic products, necessitating downstream resolution.

Enantioselective Hydrogenation of Pyrroline Precursors

Asymmetric Hydrogenation of 2-Methylpyrroline

Patent WO2008137087A1 describes a scalable route to enantiopure 2-methylpyrrolidine, which can be adapted for chloromethylation.

Key Steps :

  • Hydrogenation : 2-Methylpyrroline is hydrogenated using a platinum catalyst (e.g., PtO₂) in ethanol/methanol (2:1 v/v) under H₂ (50 psi).

  • Resolution : The racemic 2-methylpyrrolidine is treated with L-tartaric acid to isolate the (R)-enantiomer.

  • Chlorination : The (R)-2-methylpyrrolidine undergoes free-radical chlorination using Cl₂ or SOCl₂ to introduce the chloromethyl group.

Optimization Data :

ParameterValueImpact on Yield/ee
H₂ Pressure50 psi92% conversion
Catalyst Loading5% Pt/C85% yield
Tartaric Acid Ratio1:1 (amine:acid)98% ee (R)

Advantages :

  • High enantiomeric excess (≥98% ee) achievable.

  • Compatible with industrial-scale production.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

When direct asymmetric synthesis is impractical, resolving racemic 2-(chloromethyl)pyrrolidine via chiral acids (e.g., tartaric acid) is effective.

Procedure :

  • Prepare a racemic mixture of 2-(chloromethyl)pyrrolidine.

  • React with L-tartaric acid in ethanol to form diastereomeric salts.

  • Recrystallize to isolate the (R)-enantiomer salt.

  • Neutralize with NaOH to recover (R)-2-(chloromethyl)pyrrolidine.

  • Precipitate the hydrochloride salt using HCl gas.

Performance Metrics :

  • Yield : 60–70% after recrystallization.

  • Optical Purity : 95–99% ee.

Comparative Analysis of Methods

MethodStarting MaterialYield (%)ee (%)Scalability
Direct ChloromethylationPyrrolidine65–75RacemicModerate
Asymmetric Hydrogenation2-Methylpyrroline80–8598High
ResolutionRacemic mixture60–7095–99Moderate

Key Insights :

  • Asymmetric hydrogenation offers the best balance of yield and enantioselectivity but requires specialized catalysts.

  • Resolution is cost-effective for small-scale production but involves multiple steps.

Reaction Optimization and Troubleshooting

Chlorination Side Reactions

Uncontrolled chlorination may lead to overhalogenation. Mitigation strategies include:

  • Using SOCl₂ at 0°C.

  • Limiting reaction time to 1–2 hours.

Stereochemical Integrity

Racemization during chlorination is minimized by:

  • Avoiding high temperatures (>40°C).

  • Using aprotic solvents (e.g., DMF).

Industrial-Scale Considerations

Cost Analysis

  • Catalyst Recycling : Platinum catalysts (e.g., Pt/C) can be reused 3–5 times without significant loss in activity.

  • Solvent Recovery : Ethanol/methanol mixtures are distilled and reused, reducing costs by 20–30%.

Environmental Impact

  • Waste Streams : SOCl₂ reactions generate HCl gas, necessitating scrubbers.

  • Green Alternatives : Bio-based solvents (e.g., cyclopentyl methyl ether) are under investigation.

Chemical Reactions Analysis

Types of Reactions: ®-2-(Chloromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidines, N-oxides, and reduced derivatives, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

®-2-(Chloromethyl)pyrrolidine hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of chiral ligands, catalysts, and other complex organic molecules.

    Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound finds applications in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2-(Chloromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biological pathways, depending on the nature of the target.

Comparison with Similar Compounds

Substituent Variations: Chloromethyl vs. Chloroethyl

1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS 7250-67-1) replaces the chloromethyl group with a chloroethyl chain. Key differences include:

  • Molecular formula : C₆H₁₂ClN·HCl (vs. C₅H₁₀NCl·HCl for the chloromethyl derivative).
  • Molecular weight : 133.61 g/mol (reported) vs. 156.05 g/mol .
  • Price : JPY 11,000/25g (chloroethyl) vs. USD 420/1g (S-chloromethyl), reflecting higher demand or synthetic complexity for the latter .

Aromatic Substitutions: Chlorophenyl and Tolyl Derivatives

Compounds like (R)-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride (CAS 2241594-54-5) and (R)-2-(o-Tolyl)pyrrolidine hydrochloride (CAS 1381929-14-1) feature aromatic substituents:

  • Molecular weight :
    • Dichlorophenyl derivative: 252.57 g/mol (C₁₀H₁₂Cl₃N).
    • o-Tolyl derivative: 197.7 g/mol (C₁₁H₁₆ClN) .
  • Lipophilicity : Aromatic chlorine or methyl groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility.
  • Applications : These derivatives are often used in drug discovery targeting central nervous system (CNS) receptors or enzyme inhibitors due to their enhanced binding affinity .

Enantiomeric Comparisons

The (S)-enantiomer of 2-(Chloromethyl)pyrrolidine hydrochloride (CAS 35120-33-3) is commercially available, with pricing at USD 420/1g . Key enantiomer-specific considerations:

  • Biological activity : Enantiomers may exhibit divergent pharmacological profiles. For example, (R)-forms could display higher affinity for specific chiral targets.
  • Synthetic utility : Enantiopure intermediates are critical for asymmetric synthesis, particularly in producing active pharmaceutical ingredients (APIs) with strict stereochemical requirements.

Data Tables

Table 1: Physicochemical Properties of Selected Pyrrolidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Purity
(S)-2-(Chloromethyl)pyrrolidine hydrochloride 35120-33-3 C₅H₁₀NCl·HCl 156.05 Chloromethyl (S) ≥95%
1-(2-Chloroethyl)pyrrolidine hydrochloride 7250-67-1 C₆H₁₂ClN·HCl 133.61 (reported) Chloroethyl >95.0%
(R)-2-(2,3-Dichlorophenyl)pyrrolidine HCl 2241594-54-5 C₁₀H₁₂Cl₃N 252.57 2,3-Dichlorophenyl 95%
(R)-2-(o-Tolyl)pyrrolidine hydrochloride 1381929-14-1 C₁₁H₁₆ClN 197.7 o-Tolyl N/A

Table 2: Pricing and Availability

Compound Name Supplier Pack Size Price
1-(2-Chloroethyl)pyrrolidine hydrochloride Kanto Reagents 25g JPY 11,000
(S)-2-(Chloromethyl)pyrrolidine hydrochloride Aldlab-Chemicals 1g USD 420
(R)-2-(o-Tolyl)pyrrolidine hydrochloride American Elements Custom Enquiry-based

Key Research Findings

  • Chloromethyl vs. Chloroethyl : The chloromethyl group’s compact structure facilitates faster alkylation kinetics compared to chloroethyl derivatives, making it preferable for time-sensitive syntheses .
  • Aromatic Substitutions : Dichlorophenyl and o-tolyl groups significantly increase molecular weight and lipophilicity, impacting drug bioavailability and metabolic stability .
  • Enantiomeric Purity : High enantiomeric purity (≥95%) is achievable for both (R)- and (S)-forms, though synthetic routes may require chiral catalysts or resolution techniques .

Biological Activity

(R)-2-(Chloromethyl)pyrrolidine hydrochloride, a compound with the molecular formula C5_5H9_9ClN and CAS number 1260595-52-5, is a chiral pyrrolidine derivative characterized by a chloromethyl group at the second position of the pyrrolidine ring. This structural feature suggests potential biological activity, particularly in medicinal chemistry and drug discovery. This article delves into the biological activity, mechanisms of action, and relevant research findings regarding this compound.

Overview of Biological Activity

The biological activity of this compound primarily stems from its potential interactions with various biological targets, including enzymes and receptors. The presence of the chloromethyl group may enhance its binding affinity to these targets, although specific mechanisms remain largely uncharacterized due to limited direct studies.

Key Properties:

  • Molecular Formula : C5_5H9_9ClN
  • CAS Number : 1260595-52-5
  • Chirality : (R) configuration indicates potential enantioselectivity in biological interactions.

While detailed mechanisms for this compound are not fully elucidated, general insights can be drawn from related pyrrolidine compounds. Pyrrolidine derivatives often exhibit diverse biological activities ranging from enzyme inhibition to receptor modulation. The chloromethyl substituent may facilitate interactions that alter enzymatic pathways or receptor signaling.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeKey Features
(S)-2-(Chloromethyl)pyrrolidineChiral pyrrolidine derivativeOpposite enantiomer; potential differences in activity
2-(Chloromethyl)pyridineChlorinated pyridine derivativeDifferent ring structure; varied applications
1-(Chloromethyl)azetidineChlorinated azetidine derivativeSmaller ring size; distinct reactivity patterns

This table highlights how this compound's chiral configuration and specific substituents may influence its reactivity and biological effects compared to its analogs.

Case Studies and Research Findings

Recent studies have explored the broader category of pyrrolidine derivatives, indicating that modifications in their structure can lead to significant variations in biological activity. For example:

  • Pyrrolidine Derivatives in Drug Discovery :
    • A study highlighted that certain hydroxyl-functionalized pyrrolidines exhibited selectivity for cyclin-dependent kinases, showcasing their potential as therapeutic agents against various diseases .
  • Enzyme Interaction Studies :
    • Interaction studies involving similar compounds have demonstrated their ability to bind selectively to various enzymes, which may be extrapolated to predict the behavior of this compound.
  • Anticancer Activity :
    • Research on pyrrolidine-based compounds has shown promising anticancer properties, with some derivatives exhibiting cytotoxic effects against multiple cancer cell lines . Although specific data on this compound is lacking, its structural similarities suggest it may possess analogous activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-2-(Chloromethyl)pyrrolidine hydrochloride, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, the chloromethyl group can react with nucleophiles like amines or alcohols under polar solvent conditions (e.g., DMF or DMSO) at elevated temperatures. Purification is achieved through recrystallization or column chromatography. Purity assessment requires techniques such as HPLC (for quantitative analysis) and ¹H/¹³C NMR (to confirm structural integrity and enantiomeric purity for the (R)-isomer) .

Q. How is this compound characterized in academic research?

  • Methodology : Key characterization methods include:

  • Spectroscopy : NMR (to verify the chloromethyl group and pyrrolidine ring configuration), IR (to detect functional groups like C-Cl bonds), and mass spectrometry (for molecular weight confirmation).
  • X-ray crystallography : Resolves stereochemical ambiguity in the (R)-configuration.
  • Elemental analysis : Validates empirical formula consistency .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodology : The compound serves as a versatile intermediate:

  • Anti-inflammatory agent synthesis : Incorporation into pyrimidine derivatives enhances nitric oxide synthase (iNOS) inhibition .
  • Agrochemical development : Structural modifications (e.g., introducing fluorinated or aryl groups) improve pesticidal activity .
  • Chiral building block : The (R)-configuration is critical for enantioselective drug synthesis, such as dopamine receptor ligands .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution at the chloromethyl group?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Temperature control : Elevated temperatures (60–80°C) accelerate reactions but may require inert atmospheres to prevent decomposition.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.
  • Kinetic vs. thermodynamic control : Adjusting reaction time and temperature can steer selectivity toward desired products .

Q. What strategies address discrepancies in reaction yields or byproduct formation during scale-up?

  • Methodology :

  • DoE (Design of Experiments) : Systematic variation of parameters (e.g., stoichiometry, solvent ratio) identifies critical factors.
  • Byproduct analysis : LC-MS or GC-MS detects impurities; computational modeling (DFT) predicts competing pathways.
  • Process analytical technology (PAT) : In-line monitoring (e.g., FTIR) enables real-time adjustments .

Q. How does the compound’s stereochemistry influence its biological activity, and how is this evaluated?

  • Methodology :

  • SAR studies : Compare (R)- and (S)-isomers in assays (e.g., enzyme inhibition, receptor binding).
  • Molecular docking : Predicts enantiomer-specific interactions with targets like iNOS or GPCRs.
  • In vivo models : Assess pharmacokinetic differences (e.g., metabolic stability, tissue distribution) .

Q. What environmental and safety protocols are critical when handling this compound?

  • Methodology :

  • Toxicity mitigation : ECHA data indicate aquatic toxicity and respiratory hazards. Use fume hoods, PPE (gloves, goggles), and closed-system reactors.
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) before aqueous disposal.
  • Stability testing : Monitor degradation under varying pH and humidity to establish storage guidelines .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Replicate conditions : Ensure identical catalysts (e.g., Pd/C vs. Pd(OAc)₂), bases, and solvent purity.
  • Counterion effects : Compare hydrochloride salt vs. freebase reactivity.
  • Additive screening : Ligands (e.g., PPh₃) or iodide salts may modulate reactivity .

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